Tr-PEG2-OH
Overview
Description
Tr-PEG2-OH is an organic compound with the molecular formula C23H24O3. It is characterized by the presence of a trityl group (triphenylmethyl) attached to an ethoxyethanol backbone. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tr-PEG2-OH typically involves the reaction of trityl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tr-PEG2-OH undergoes various chemical reactions, including:
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters
Scientific Research Applications
Tr-PEG2-OH has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Tr-PEG2-OH involves its ability to act as a protecting group for hydroxyl functionalities. The trityl group stabilizes the compound and prevents unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a stable trityl ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(Trityloxy)ethoxy)ethoxy)ethanol: Similar structure with an additional ethoxy group, making it more hydrophilic.
2-(2-Ethoxyethoxy)ethanol: Lacks the trityl group, making it less stable but more reactive.
Uniqueness
Tr-PEG2-OH is unique due to the presence of the trityl group, which provides stability and protection to the hydroxyl functionality. This makes it a valuable reagent in organic synthesis, particularly in multi-step reactions where selective protection and deprotection are required .
Properties
IUPAC Name |
2-(2-trityloxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,24H,16-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPDUOXPSQJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439425 | |
Record name | 2-(2-trityloxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105589-77-3 | |
Record name | 2-(2-trityloxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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